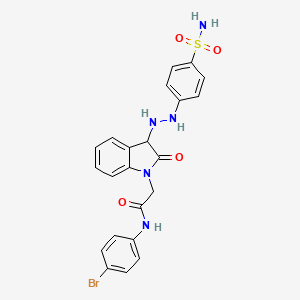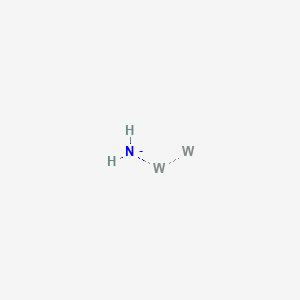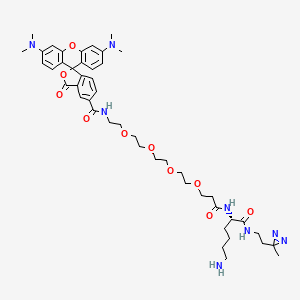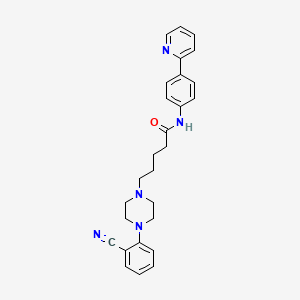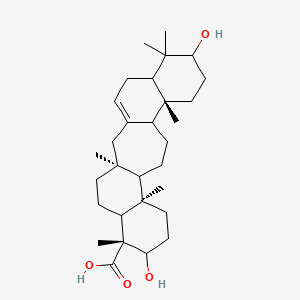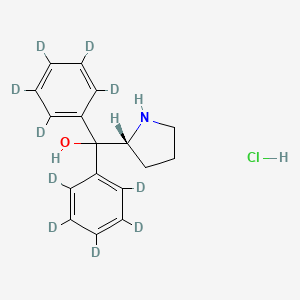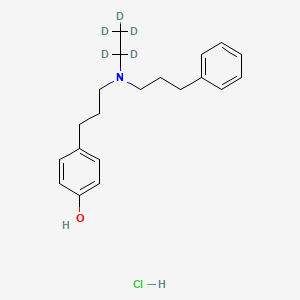![molecular formula C15H22ClNO8 B12424588 4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)
4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “4-[(R)-(terc-butilamino)-hidroximetil]-3-clorofenol; ácido (2R,3R)-2,3-dihidroxi butanodioico” es una molécula orgánica compleja que combina una estructura fenólica con un grupo terc-butilamino y una parte de ácido dihidroxi butanodioico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[(R)-(terc-butilamino)-hidroximetil]-3-clorofenol generalmente implica múltiples pasos, comenzando con la preparación del núcleo fenólico. El grupo terc-butilamino se introduce mediante una reacción de sustitución nucleofílica, donde una terc-butilamina reacciona con un precursor adecuado. Luego se agrega el grupo hidroximetil mediante una reacción de hidroximetilación, a menudo usando formaldehído como reactivo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. Los sistemas de microreactores de flujo se pueden emplear para introducir el grupo terc-butoxicarbonilo en la molécula, proporcionando un método más sostenible y escalable en comparación con los procesos por lotes tradicionales .
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo hidroxilo fenólico puede sufrir oxidación para formar quinonas.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: El átomo de cloro en el anillo de fenol se puede sustituir con varios nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Hidróxido de sodio u otras bases fuertes para reacciones de sustitución nucleofílica.
Productos principales
Oxidación: Quinonas y compuestos relacionados.
Reducción: Aminas e hidroxilaminas.
Sustitución: Varios fenoles sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Este compuesto tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial como inhibidor o activador de enzimas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento de enzimas o receptores específicos.
Industria: Utilizado en la producción de productos químicos especiales y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo terc-butilamino puede formar enlaces de hidrógeno e interacciones hidrofóbicas con el sitio activo de las enzimas, potencialmente inhibiendo su actividad. El grupo hidroxilo fenólico también puede participar en reacciones redox, afectando los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
- 4-[(R)-(terc-butilamino)-hidroximetil]-3-metilfenol
- 4-[(R)-(terc-butilamino)-hidroximetil]-3-bromofenol
- 4-[(R)-(terc-butilamino)-hidroximetil]-3-fluorofenol
Unicidad
La presencia de la parte de ácido (2R,3R)-2,3-dihidroxi butanodioico distingue a este compuesto de sus análogos. Esta parte puede mejorar la solubilidad y la reactividad del compuesto, haciéndolo más versátil en diversas aplicaciones .
Propiedades
Fórmula molecular |
C15H22ClNO8 |
|---|---|
Peso molecular |
379.79 g/mol |
Nombre IUPAC |
4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C11H16ClNO2.C4H6O6/c1-11(2,3)13-10(15)8-5-4-7(14)6-9(8)12;5-1(3(7)8)2(6)4(9)10/h4-6,10,13-15H,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m11/s1 |
Clave InChI |
MZTTWQSGBIRTFY-PRCBPEIBSA-N |
SMILES isomérico |
CC(C)(C)N[C@@H](C1=C(C=C(C=C1)O)Cl)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC(C)(C)NC(C1=C(C=C(C=C1)O)Cl)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


